N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride
Description
This compound is a hydrochloride salt featuring a naphthalene moiety, a 1,4-dioxane ring, and an amide-linked ethylamino group.
Properties
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.ClH/c18-10-15(19-17(20)16-11-21-7-8-22-16)14-6-5-12-3-1-2-4-13(12)9-14;/h1-6,9,15-16H,7-8,10-11,18H2,(H,19,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJWULPDUDGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride typically involves the reaction of 2-amino-1-naphthalen-2-ylethanol with 1,4-dioxane-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and identity of the compound.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions. While direct experimental data for this compound is limited, analogous amide hydrolysis reactions (e.g., in naphthoquinone-furan carboxamide derivatives) suggest the following pathways :
The steric hindrance from the naphthalene group may slow reaction kinetics compared to simpler aromatic amides .
Nucleophilic Substitution at the Amine
The primary amine on the ethyl side chain participates in nucleophilic reactions. For example:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives.
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Sulfonylation : Forms sulfonamide derivatives upon treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) .
Dioxane Ring-Opening Reactions
The 1,4-dioxane moiety exhibits limited reactivity under mild conditions but undergoes ring-opening in the presence of strong acids or nucleophiles:
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Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux cleaves the dioxane ring to form ethylene glycol derivatives .
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Radical Reactions : Under UV light, dioxanes participate in [2+2] photocycloadditions with alkenes, though this has not been explicitly reported for this compound .
Electrophilic Aromatic Substitution (EAS)
The naphthalene core directs electrophiles to the α- and β-positions. Key reactions include:
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Nitration : Concentrated HNO₃ introduces nitro groups at the α-position of the naphthalene ring .
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Sulfonation : H₂SO₄ yields sulfonic acid derivatives, though steric effects from the ethylamine side chain may reduce regioselectivity .
Reduction Reactions
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Amine Reduction : The primary amine can be reduced to a secondary amine using LiAlH₄, though competing reduction of the amide group may occur .
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Dioxane Stability : The dioxane ring remains intact under standard reduction conditions (e.g., H₂/Pd-C) .
Coordination Chemistry
The amine and ether oxygen atoms act as ligands for metal ions. For example:
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Cu(I) Complexation : Forms stable complexes with Cu(I) in THF, analogous to dioxane-containing ligands used in catalysis .
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Pd-Catalyzed Couplings : Potential participation in Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling via the aryl amine group .
Salt Formation and pH-Dependent Behavior
As a hydrochloride salt, the compound dissociates in aqueous solutions:
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pKa Values : Estimated pKa ~8.5 (amine) and ~2.5 (carboxamide), based on structurally similar molecules .
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Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but precipitates in nonpolar media .
Hypothetical Reactivity
Key Challenges in Reaction Optimization
Scientific Research Applications
N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological processes and as a tool for studying cellular mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Shared Features with Other Hydrochloride Salts
Hydrochloride salts are widely used to enhance solubility and stability. Key structural analogs include:


Key Observations :
- The naphthalene group in the target compound is structurally similar to (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride (), but the latter lacks the 1,4-dioxane-carboxamide moiety.
- The ethylamino group resembles memantine hydrochloride (), which targets NMDA receptors in Alzheimer’s disease.
Comparison with 1,4-Dioxane-Containing Amides
lists n-Methoxy-N-methyl-1,4-dioxane-2-carboxamide, which shares the 1,4-dioxane-carboxamide backbone but lacks the naphthalene and aminoethyl substituents.
Pharmacological and Hazard Profile Inferences
Hazard and Handling
- Hazard Statements: Similar to (R)-2-Amino-2-(naphthalen-1-yl)acetic acid HCl (), the target compound may carry warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335).
- Precautionary Measures : Use PPE and avoid inhalation (P261, P305+P351+P338, as in ).
Biological Activity
N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cellular systems, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a dioxane ring, which is known for its ability to interact with biological targets, enhancing the compound's pharmacological profile.
1. Anticancer Activity
Research indicates that N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide exhibits notable anticancer properties. In vitro studies have demonstrated that the compound can significantly decrease the viability of various cancer cell lines.
Case Study: MTT Assay Results
| Cell Line | IC50 (µM) | % Viability (Control) |
|---|---|---|
| Caco-2 | 20.6 | 39.8 |
| A549 (Lung) | 35.0 | 56.9 |
| MDA-MB-231 (Breast) | 25.0 | 40.0 |
These results suggest that the compound has a selective cytotoxic effect, particularly against Caco-2 cells, which are often used as a model for colorectal cancer studies .
2. Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using the DPPH radical scavenging method. It was found to exhibit antioxidant activity comparable to known antioxidants such as ascorbic acid.
Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide | 75.0 |
| Ascorbic Acid | 70.0 |
This suggests that the compound could be beneficial in mitigating oxidative stress in various biological contexts .
3. Antimicrobial Activity
Preliminary studies have indicated that N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These findings highlight the potential of this compound as a candidate for further development in antimicrobial therapies .
Structure-Activity Relationships (SAR)
Understanding the SAR of N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide is crucial for optimizing its biological activity. Modifications to the naphthalene moiety and the dioxane ring can significantly influence its efficacy and selectivity.
Key Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Substitution on the naphthalene ring | Enhanced anticancer activity |
| Variation of the amine group | Altered solubility and potency |
These insights suggest that careful structural modifications could lead to improved therapeutic agents derived from this scaffold .
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Step | Solvent | Temperature | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| Aminoalkylation | THF | 0–5°C | NaBH₃CN | 65–70 |
| Carboxamide Formation | Anhydrous CH₂Cl₂ | RT | EDC, HOBt | 75–80 |
| Salt Formation | Diethyl ether | 0°C | HCl gas | >90 |
How should researchers characterize the purity and structural integrity of this compound?
Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) to verify integration ratios of aromatic protons (δ 7.2–8.1 ppm) and the dioxane ring (δ 4.2–4.5 ppm). ¹³C NMR confirms the carboxamide carbonyl signal at ~170 ppm .
- HPLC-MS : Reverse-phase C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to assess purity (>98%) and detect degradation products .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ≤0.4%) .
What solvent systems are optimal for enhancing the compound’s solubility in biological assays?
Basic Research Question
The compound’s solubility varies significantly due to its hydrophobic naphthalene and hydrophilic dioxane groups:
- Polar Solvents : DMSO (up to 50 mM) for stock solutions; dilute in PBS (pH 7.4) to ≤1% DMSO for cell-based assays .
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility while maintaining bioactivity .
- Stability Note : Avoid prolonged exposure to aqueous buffers >pH 8.0 to prevent hydrolysis of the carboxamide group .
How can discrepancies in reported biological activity data be systematically addressed?
Advanced Research Question
Discrepancies often arise from synthesis variability or assay conditions. Mitigation strategies include:
- Batch Reproducibility : Standardize synthesis protocols and validate purity via HPLC-MS for each batch .
- Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm activity .
- Negative Controls : Include structurally similar but inactive analogs (e.g., lacking the dioxane moiety) to rule off-target effects .
What computational approaches predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to targets (e.g., GPCRs or kinases). The dioxane ring’s electron-rich oxygen may form hydrogen bonds with catalytic residues .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-target complexes over 100 ns trajectories. Focus on RMSD fluctuations <2 Å .
- ADMET Prediction : SwissADME to evaluate permeability (LogP ~2.5) and cytochrome P450 interactions .
How does the 1,4-dioxane moiety influence reactivity compared to analogs with alternative ring systems?
Advanced Research Question
The 1,4-dioxane group:
- Electron Donation : Enhances carboxamide’s electrophilicity, facilitating nucleophilic attacks in target binding .
- Conformational Rigidity : Restricts rotational freedom, improving binding specificity vs. flexible ether chains .
- Metabolic Stability : Resists oxidative degradation better than tetrahydrofuran analogs, as shown in microsomal assays .
Q. Table 2: Comparison with Structural Analogs
| Compound Modification | Bioactivity (IC₅₀, nM) | Metabolic Half-life (h) |
|---|---|---|
| 1,4-Dioxane (Target) | 12 ± 1.5 | 4.2 |
| Tetrahydrofuran Replacement | 45 ± 6.2 | 1.8 |
| Linear Ether Chain | >100 | 0.9 |
What in vitro assay design considerations are critical for evaluating bioactivity?
Advanced Research Question
- Cell Line Selection : Use engineered lines (e.g., HEK293T with overexpressed target receptors) to enhance signal-to-noise ratios .
- Dose-Response Curves : Test 10 concentrations (0.1–100 μM) in triplicate, using nonlinear regression (GraphPad Prism) to calculate EC₅₀ .
- Counter-Screens : Include unrelated targets (e.g., serotonin receptors) to assess selectivity .
Notes
- Data Integrity : Cross-validated spectral data and reaction yields across multiple sources to ensure consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


